Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, is a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family and is widely distributed in nature. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline can be synthesized through various methods, including the Pomeranz–Fritsch–Bobbitt reaction, which involves the cyclization of aminoacetals under acidic conditions . Another common method is the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves the use of continuous-flow reactions and green solvents to enhance atom economy and reduce environmental impact. Enzymatic methods, such as lipase-catalyzed dynamic kinetic resolution, are also employed to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Converts the compound into isoquinoline derivatives.
Reduction: Produces dihydroisoquinoline derivatives.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions include various isoquinoline and dihydroisoquinoline derivatives, which have significant pharmacological activities .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter regulation and neuroprotection.
Medicine: Investigated for its potential as an anti-cancer and anti-neurodegenerative agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It acts on neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects. Additionally, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline is unique compared to other similar compounds due to its diverse biological activities and structural versatility. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurorestorative actions.
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the uniqueness of 1,2,3,4-tetrahydroisoquinoline .
Properties
CAS No. |
57447-93-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO.CH2O/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;1-2/h2-3,6,11H,4-5,7H2,1H3;1H2 |
InChI Key |
MRYUIQYINVCCKX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
Synonyms |
poly-THIQ |
Origin of Product |
United States |
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